molecular formula C8H12N2O B2634363 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde CAS No. 1211514-25-8

1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B2634363
CAS No.: 1211514-25-8
M. Wt: 152.197
InChI Key: HUTUMGFHNREECE-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties . This compound, with its unique structural features, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. A novel protocol reported by Fang et al. involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, utilizing catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Ethyl-1H-imidazole-2-carbaldehyde
  • 4,5-Dimethyl-1H-imidazole-2-carbaldehyde
  • 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carboxylic acid

Comparison: 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

1-ethyl-4,5-dimethylimidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-10-7(3)6(2)9-8(10)5-11/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTUMGFHNREECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=C1C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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